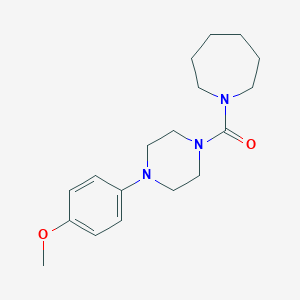![molecular formula C20H22N2O5S B497309 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 878724-40-4](/img/structure/B497309.png)
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Carbonyl Group: The benzodioxole ring is then reacted with a suitable acylating agent to introduce the carbonyl group.
Formation of the Piperazine Ring: Piperazine is synthesized through the reaction of ethylenediamine with diethylene glycol.
Sulfonylation: The piperazine ring is sulfonylated using a sulfonyl chloride derivative of 3,4-dimethylphenyl.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the carbonyl and sulfonyl groups.
Substitution: Substituted derivatives at the sulfonyl group.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of novel polymers and materials with specific electronic properties.
Biology: Investigation of its biological activity and potential as a biochemical probe.
Industry: Application in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the sulfonyl group can form strong interactions with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone: Similar in structure but with a nitro group instead of a sulfonyl group.
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-phenylpiperazine: Lacks the dimethyl substitution on the phenyl ring.
Uniqueness
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is unique due to the presence of both the benzodioxole and sulfonyl groups, which confer distinct chemical and biological properties. The dimethyl substitution on the phenyl ring further enhances its uniqueness by affecting its steric and electronic characteristics.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-3-5-17(11-15(14)2)28(24,25)22-9-7-21(8-10-22)20(23)16-4-6-18-19(12-16)27-13-26-18/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLUQRGJHMVQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B497235.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-furamide](/img/structure/B497236.png)



![1-[(4-methylphenyl)sulfonyl]-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497246.png)



